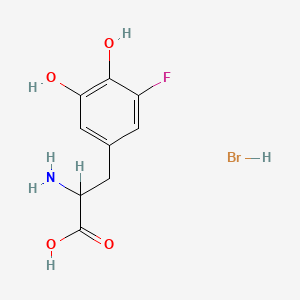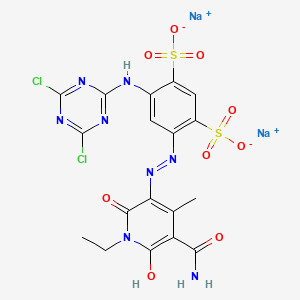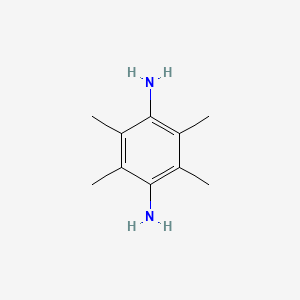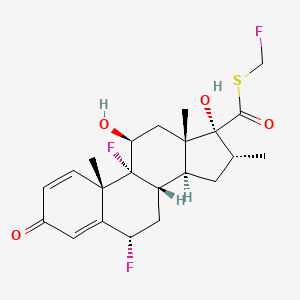
Fluticason
Übersicht
Beschreibung
Synthesis Analysis
Fluticasone propionate synthesis involves a multi-step chemical process starting from Flumethasone. This process includes H5IO6 oxidation, acylation with propionyl chloride, reaction with N,N-dimethylthiocarbamoyl chloride, followed by a series of reactions leading to the target compound. The synthesis has been improved to avoid using environmentally harmful reagents, achieving a total yield of 47.8% (Li Zi-yuan, 2007). Another improved synthesis method replaces more toxic and expensive reagents with cheaper and less harmful alternatives, such as using NaClO or NaBrO as oxidizing agents and AgNO3 in decarboxylative fluorination (Jiadi Zhou et al., 2014).
Molecular Structure Analysis
The molecular structure of Fluticasone propionate and its intermediates have been confirmed through MS and 1HNMR, establishing its chemical identity and purity. The structural analysis supports the efficacy of the synthesis methods and ensures the correct formation of the glucocorticoid (Li Zi-yuan, 2007).
Chemical Reactions and Properties
Fluticasone propionate is a product of advanced chemical synthesis, which involves specific reactions to introduce fluorine atoms and the propionate group into the molecule. These reactions are critical for the compound's potent glucocorticoid activity. The chemical structure facilitates its high affinity for glucocorticoid receptors, contributing to its effectiveness in treating inflammation (Hassan Refat H. Ali et al., 2009).
Physical Properties Analysis
The lipophilicity of Fluticasone propionate is a significant physical property that enhances its topical activity while reducing systemic absorption. This property is pivotal for minimizing potential systemic side effects when used in inhalation therapy for asthma and COPD. The compound's lipophilicity contributes to its effective deposition in the respiratory tract and prolonged action at the site of inflammation (Malcolm Johnson, 1998).
Chemical Properties Analysis
The chemical properties of Fluticasone, including its stability and reactivity, are crucial for its pharmacological efficacy and safety. Its stability in various formulations enables its use in different delivery methods, such as inhalers and nasal sprays, providing targeted therapy for respiratory conditions. The reactivity of Fluticasone with glucocorticoid receptors underlies its mechanism of action, reducing inflammation and immune response (C. M. Spencer & L. R. Wiseman, 1997).
Wissenschaftliche Forschungsanwendungen
Asthma-Management
Fluticason wird häufig zur Behandlung von Asthma eingesetzt. Ein neuer Ansatz beinhaltet die Verwendung von Nano-verkapselten Partikeln für eine Festdosis-Kombination aus Fluticasonpropionat und Salmeterol, die darauf abzielt, die pulmonale Wirkstoffabgabe zu verbessern {svg_1}. Diese Methode verbessert die Fähigkeit der Formulierung, die unteren Bereiche der Lunge zu erreichen, und zeigt vielversprechende Ergebnisse für eine effektivere Asthmabehandlung.
Pulmonale Wirkstoffabgabe
Die Entwicklung von Nanoaggregaten unter Verwendung von Polyamiden auf Basis der L-Lysin-Aminosäure wurde für die Abgabe von Fluticasonpropionat untersucht. Dieser einstufige Syntheseprozess zielt darauf ab, Nano-Kapseln zu erzeugen, die als Plattform für pulmonale Wirkstoffabgabesysteme dienen können, was die Wirksamkeit von Atemwegsbehandlungen möglicherweise verbessern könnte {svg_2}.
Sicherheit und Wirksamkeit bei der Asthmabehandlung
Fluticasonfuroat, eine Variante von this compound, wurde auf seine Sicherheit und Wirksamkeit als einmal täglich inhaliertes Kortikosteroid für Asthmapatienten untersucht. Klinische Studien haben seine Verwendung unterstützt und eine konsistente Wirksamkeit gegenüber Placebo und keine signifikanten Auswirkungen auf die Hypothalamus-Hypophysen-Nebennierenrinden-Achsenfunktion gezeigt {svg_3}.
Verbesserte Therapietreue
Das einmal tägliche Dosierungsschema von Fluticasonfuroat wurde mit einer verbesserten Therapietreue in Verbindung gebracht. Studien deuten darauf hin, dass Patienten eher einmal täglich ICS einnehmen als zweimal täglich, was zu einer besseren Asthma-Kontrolle und geringeren Gesundheitskosten führen könnte {svg_4}.
Nichtpeptidische Polyamidsynthese
This compound kann bei der Synthese von nichtpeptidischen Polyamiden verwendet werden. Es wirkt als Diamin, das mit geeigneten Monomeren reagiert, was Anwendungen bei der Herstellung neuer Materialien mit potenziellen medizinischen Anwendungen haben könnte {svg_5}.
Behandlung der Phimose
Die topische Anwendung von this compound mit Hyaluronsäure wurde für die Behandlung der Phimose untersucht. Diese Kombination könnte eine nicht-operative Option für die Behandlung dieser Erkrankung bieten und eine therapeutische Alternative für Patienten darstellen {svg_6}.
Wirkmechanismus
- Fluticasone is a synthetic glucocorticoid available in two esters: Fluticasone furoate and Fluticasone propionate .
- Its primary targets are glucocorticoid receptors within cells .
- By suppressing the production of inflammatory mediators (such as cytokines, chemokines, and inflammatory enzymes), it reduces inflammation and related symptoms .
- It achieves this by inducing phospholipase A2 inhibitory proteins (lipocortins) and sequentially inhibiting the release of arachidonic acid .
- Fluticasone propionate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Long-term use or high doses of Fluticasone may increase the risk of having side effects such as a serious allergic reaction, hormonal (adrenal gland) disorder, nose sores, a yeast (fungal) infection in your throat or nose, a higher risk of infections, cataracts or glaucoma, weak bones or osteoporosis and delayed growth in children . It is also harmful if swallowed, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause an allergic skin reaction, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure .
Eigenschaften
IUPAC Name |
S-(fluoromethyl) (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3O4S/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)30-10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNNYOODZCAHBA-GQKYHHCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044022 | |
| Record name | Fluticasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
[DB08906] and [DB00588] work through an unknown mechanism to affect the action of various cell types and mediators of inflammation. In vitro experiments show [DB08906] activating glucocorticoid receptors, inhibiting nuclear factor kappa b, and inhibiting lung eosinophilia in rats. [DB00588] performs similar activity but is not stated to affect nuclear factor kappa b., Fluticasone propionate is a highly selective agonist at the human glucocorticoid receptor with negligible activity at androgen, estrogen, or mineralocorticoid receptors. In preclinical studies, fluticasone propionate reportedly exhibited weak progesterone-like activity. However, as plasma concentrations of fluticasone propionate are very low following intranasal administration of the drug in recommended doses, the clinical importance of this finding is not known. The therapeutic effects of fluticasone propionate are thought to result from local actions of the deposited inhaled dose on the nasal mucosa rather than from the systemic actions of the swallowed portion of the dose., The exact mechanism(s) of anti-inflammatory action of corticosteroids in allergic rhinitis remains unknown, but may involve reductions in the following: number of mediator cells (basophils, eosinophils, helper-inducer [CD4+, T4] T-cells, mast cells, and neutrophils) in the nasal mucosa, nasal reactivity to allergens, and release of inflammatory mediators and proteolytic enzymes. Following exposure of patients with a history of allergic rhinitis to allergen, eosinophils, basophils, mast cells, T cells, and neutrophils appear to infiltrate nasal secretions and mucosa, releasing inflammatory mediators that generate allergic responses such as pruritus, sneezing, rhinorrhea, and nasal edema. /Corticosteroids/, Other mechanisms by which corticosteroids may improve symptoms of allergic rhinitis may involve inhibition of postcapillary venule dilation and permeability and facilitation of nasomucociliary clearance of nasal secretions. Patients receiving short- and long-term treatment with intranasal fluticasone propionate have demonstrated decreases in nasal turbinate swelling and mucosal inflammation. As inflammatory changes occur during periods of increased nasal hyperresponsiveness, the degree of response to nasal secretory stimuli has been used as an indirect measure of inflammation. In patients with asymptomatic seasonal allergic rhinitis, pretreatment with intranasal fluticasone propionate for 2-6 weeks prior to challenge with allergens or inflammatory mediatorsgenerally reduced the release of tryptase, histamine, eosinophilic cationic protein, and prostaglandin D2 in nasal biopsies or nasal lavage fluid; concentrations of eosinophils or activated eosinophils, CD4+ T-cells, and basophils also were reduced. /Corticosteroids/, Like other topical corticosteroids, fluticasone propionate has anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |
| Record name | Fluticasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13867 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluticasone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7740 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17-propanoyloxy)androsta-1,4-diene-17beta-carboxylic acid, [(6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17-(propanoyloxy)androsta-1,4-dien-17beta-yl]carbonyl]sulphenic acid, 6alpha,9-difluoro-17-[[(fluoromethyl)sulpanyl]carbonyl]-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl acetate, 6alpha,9-difluoro-17-[(methylsulphanyl)carbonyl]-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl propanoate, For more Impurities (Complete) data for Fluticasone (9 total), please visit the HSDB record page. | |
| Record name | Fluticasone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7740 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
90566-53-3 | |
| Record name | Fluticasone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90566-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluticasone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090566533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluticasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13867 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluticasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUTICASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUT2W21N7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fluticasone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7740 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Fluticasone Propionate exert its therapeutic effects?
A1: Fluticasone Propionate is a synthetic trifluorinated corticosteroid that acts as a potent, locally acting anti-inflammatory agent. [] While its exact mechanism of action is not fully understood, it is believed to work by binding to the glucocorticoid receptor in the cytoplasm of cells. This binding event leads to the inhibition of multiple inflammatory pathways, including the release of inflammatory mediators like cytokines, chemokines, and leukotrienes. [, , ]
Q2: What are the downstream effects of Fluticasone Propionate binding to the glucocorticoid receptor?
A2: Upon binding to the glucocorticoid receptor, Fluticasone Propionate modulates gene transcription. This modulation results in:
- Reduced production of inflammatory cytokines: Fluticasone Propionate has been shown to reduce serum levels of Surfactant Protein D (SP-D), a lung-specific biomarker of inflammation, suggesting a reduction in lung inflammation. []
Q3: What is the molecular formula and weight of Fluticasone Propionate?
A3: The molecular formula of Fluticasone Propionate is C25H31F3O5S. Its molecular weight is 500.58 g/mol. []
Q4: Is there spectroscopic data available for Fluticasone Propionate?
A4: Yes, various spectroscopic techniques have been employed to characterize Fluticasone Propionate, including ultraviolet-visible (UV-Vis) spectrophotometry. These techniques help confirm the identity and purity of the compound. For example, UV spectrophotometric methods have been developed for the simultaneous estimation of Fluticasone Propionate with Formoterol Fumarate in pharmaceutical formulations. [, ]
Q5: What is the clinical evidence supporting the use of Fluticasone Propionate in asthma management?
A5: Numerous clinical trials have established the efficacy of Fluticasone Propionate in managing asthma in both adults and children. Studies have demonstrated its superiority over placebo and comparable effectiveness to other inhaled corticosteroids like Beclomethasone Dipropionate in improving lung function, reducing asthma symptoms, and decreasing the need for rescue medication. [, , , ]
Q6: Are there any comparative studies evaluating Fluticasone Propionate against other asthma medications?
A6: Yes, several studies have compared Fluticasone Propionate with other asthma treatments:
- Fluticasone Propionate versus Zafirlukast: In a randomized, double-blind study, low-dose Fluticasone Propionate demonstrated superior efficacy compared to Zafirlukast (a leukotriene receptor antagonist) in improving lung function and symptom control in patients with persistent asthma. []
- Fluticasone Propionate/Formoterol versus Fluticasone Propionate alone: Clinical trials have shown that the combination of Fluticasone Propionate and Formoterol provides superior efficacy in managing moderate-to-severe asthma compared to Fluticasone Propionate monotherapy. []
Q7: Has Fluticasone Propionate been studied in specific populations, such as children or older adults?
A7: Yes, research has investigated the use of Fluticasone Propionate in various age groups:
- Older Adults: Analyses of clinical trials indicate that Fluticasone Furoate/Vilanterol (a combination inhaler containing a corticosteroid and a long-acting beta2-agonist) effectively improves lung function in both younger (<65 years) and older (≥65 years) patients with COPD, with a similar safety profile observed between age groups. []
Q8: Are there any concerns regarding the long-term use of high-dose inhaled corticosteroids like Fluticasone Propionate?
A8: Long-term use of high-dose inhaled corticosteroids, including Fluticasone Propionate, has been associated with potential adverse effects such as adrenal suppression. [, ] Regular monitoring and individualized treatment plans are essential to minimize risks. []
Q9: Are there specific patient populations where caution is warranted when using Fluticasone Propionate?
A9: While Fluticasone Propionate is generally considered safe and effective, certain groups may require careful consideration:
Q10: What types of formulations are available for Fluticasone Propionate delivery?
A10: Fluticasone Propionate is primarily available as an inhalation powder for delivery via dry powder inhalers (DPI). [, ] These devices allow for precise dosing and efficient delivery to the lungs. Several formulations, including those combined with long-acting beta2-agonists like Salmeterol and Formoterol, are available to provide both anti-inflammatory and bronchodilatory effects. [, ]
Q11: Have there been efforts to develop alternative drug delivery systems for Fluticasone Propionate?
A11: Research continues to explore novel drug delivery approaches for Fluticasone Propionate, aiming to enhance its therapeutic benefits while minimizing potential drawbacks. These approaches include:
Q12: What analytical techniques are used to quantify Fluticasone Propionate in pharmaceutical formulations?
A12: Several analytical methods are employed to ensure the quality and consistency of Fluticasone Propionate formulations:
- Ultra Performance Liquid Chromatography (UPLC): This highly sensitive and efficient technique allows for the separation and quantification of Fluticasone Propionate in complex mixtures. [] It is often used to assess the purity of drug substances and finished products.
- High-Performance Liquid Chromatography (HPLC): Similar to UPLC, HPLC is a widely used technique for analyzing Fluticasone Propionate and related compounds. [] It enables accurate determination of drug content and can be coupled with various detectors for specific applications.
- UV-Vis Spectrophotometry: This technique relies on the absorption of ultraviolet-visible light by Fluticasone Propionate to determine its concentration. [] It is a relatively simple and cost-effective method for routine quality control.
Q13: How are these analytical methods validated to ensure their reliability and accuracy?
A13: Analytical method validation is crucial for ensuring the accuracy, precision, and reliability of analytical data. [] Validation procedures for methods used to quantify Fluticasone Propionate typically involve evaluating parameters such as:
Q14: What is the environmental impact of Fluticasone Propionate, and are there strategies to mitigate any negative effects?
A14: As with many pharmaceuticals, the environmental fate and potential effects of Fluticasone Propionate have been subject to investigation. [] While not classified as a persistent organic pollutant, understanding its lifecycle and implementing sustainable practices is essential:
Q15: What are some key resources and infrastructure that facilitate research on Fluticasone Propionate?
A15: The advancement of research on Fluticasone Propionate relies on a robust infrastructure and a collaborative research environment. Key resources include:
- Public Databases: Databases like PubMed, Embase, and the Cochrane Library provide access to a wealth of published research on Fluticasone Propionate, facilitating literature reviews and meta-analyses. [, , ]
- Clinical Trial Registries: Platforms such as ClinicalTrials.gov allow researchers to register and share information about ongoing clinical trials, promoting transparency and facilitating collaboration. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





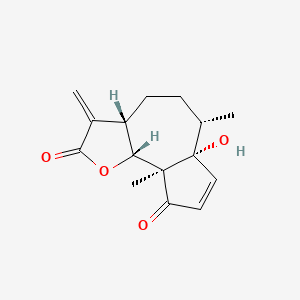
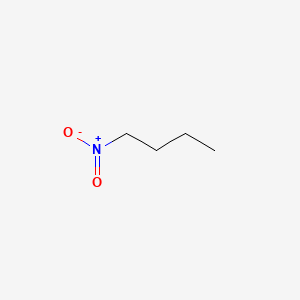
![Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride](/img/structure/B1203752.png)

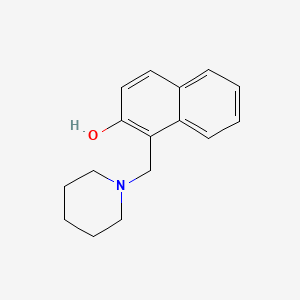

![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1203761.png)
